2-Benzoylpyridine thiosemicarbazone
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Overview
Description
2-Benzoylpyridine thiosemicarbazone is an organic compound derived from the condensation of 2-benzoylpyridine and thiosemicarbazide. This compound is known for its versatile coordination chemistry and significant pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzoylpyridine thiosemicarbazone can be synthesized by reacting 2-benzoylpyridine with thiosemicarbazide in an ethanolic solution. The reaction mixture is typically refluxed for several hours, and the product is obtained by evaporating the solvent . Another method involves the reaction of 2-benzoylpyridine with thiosemicarbazide in methanol in the presence of acetic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylpyridine thiosemicarbazone undergoes various chemical reactions, including:
Coordination Reactions: It forms complexes with metal ions such as copper, zinc, and gallium
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) chloride, zinc(II) acetate) in aqueous or ethanolic solutions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
2-Benzoylpyridine thiosemicarbazone has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2-benzoylpyridine thiosemicarbazone involves its ability to chelate metal ions, disrupting metal homeostasis in cells. This leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis through mitochondrial pathways . The compound also affects cellular iron metabolism, inhibiting iron uptake and promoting iron mobilization .
Comparison with Similar Compounds
2-Benzoylpyridine thiosemicarbazone is compared with other thiosemicarbazone derivatives such as:
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine): Known for its anticancer activity but with different side effects.
2-Benzoylpyridine N,N-dimethylthiosemicarbazone: Exhibits strong antitumor activity and is less toxic to normal cells.
The uniqueness of this compound lies in its versatile coordination chemistry and its significant biological activities, particularly its anticancer properties .
Properties
CAS No. |
82766-13-0 |
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Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C13H12N4S/c14-13(18)17-16-12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H,(H3,14,17,18)/b16-12+ |
InChI Key |
DJSSWOPZTQTBBW-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)N)/C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=N2 |
Origin of Product |
United States |
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